

Experimental protocol for N,N'-Dibenzoylhydrazine synthesis in the lab

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Compound of Interest

Compound Name: *N,N'*-Dibenzoylhydrazine

Cat. No.: B146530

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Application Note: Laboratory Synthesis of N,N'-Dibenzoylhydrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-Dibenzoylhydrazine (DBH), also known as 1,2-Dibenzoylhydrazine, and its derivatives are compounds of significant interest in medicinal chemistry and pharmacology.^{[1][2]} These molecules have been investigated for a range of biological activities, including their potential as inhibitors for the ecdysone receptor (EcR), urease, and HIV-1 integrase.^{[1][2]} The structural backbone of DBH serves as a valuable scaffold for developing new therapeutic agents.^[1] This document provides a detailed, reliable, and well-established protocol for the synthesis, purification, and characterization of **N,N'-Dibenzoylhydrazine** in a laboratory setting. The primary synthetic route described is the acylation of hydrazine with benzoyl chloride.^[1]

Quantitative Data Summary

The following tables summarize the necessary reagents and expected product information for the synthesis of **N,N'-Dibenzoylhydrazine**.

Table 1: Reagent Quantities and Molar Equivalents^[1]

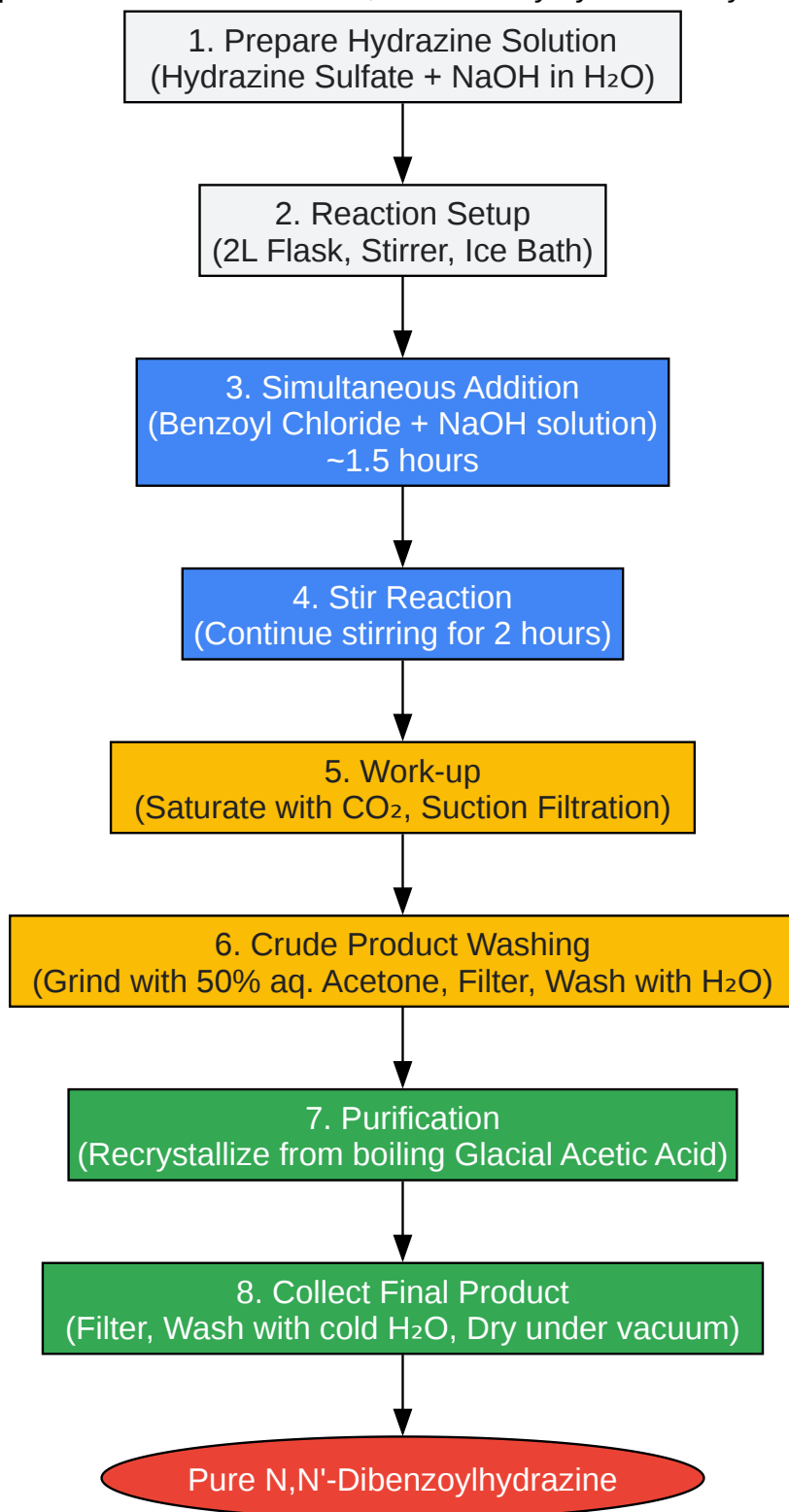
Reagent	Molecular Weight (g/mol)	Amount Used	Moles	Molar Ratio
Hydrazine Sulfate	130.12	65 g	0.5	1
Benzoyl Chloride	140.57	145 g (120 mL)	1.03	2.06
Sodium Hydroxide (for hydrazine)	40.00	48 g	1.2	2.4
Sodium Hydroxide (for reaction)	40.00	45 g	1.1	2.2

Table 2: Product Information

Product	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point	Expected Yield
N,N'-Dibenzoylhydrazine	C ₁₄ H ₁₂ N ₂ O ₂	240.26[3]	Fine white needles[1][4]	234–238 °C[4]	66–75%[4]

Experimental Workflow Diagram

Experimental Workflow for N,N'-Dibenzoylhydrazine Synthesis

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis and purification of **N,N'-Dibenzoylhydrazine**.

Detailed Experimental Protocol

This protocol is adapted from established organic synthesis procedures.[\[1\]](#)[\[4\]](#)

Materials and Equipment:

- Hydrazine sulfate (65 g, 0.5 mol)[\[1\]](#)
- Sodium hydroxide (93 g total, 2.3 mol total)[\[1\]](#)
- Benzoyl chloride (145 g, 1.03 mol), freshly distilled[\[1\]](#)[\[4\]](#)
- Deionized water
- 50% aqueous acetone[\[1\]](#)[\[4\]](#)
- Glacial acetic acid[\[1\]](#)[\[4\]](#)
- 2 L three-necked flask
- Mechanical stirrer
- Two dropping funnels
- Ice-water bath
- Buchner funnel and suction flask
- Carbon dioxide source

Procedure:

1. Preparation of Hydrazine Solution:

- In a 2 L flask equipped with a mechanical stirrer, dissolve 48 g (1.2 mol) of sodium hydroxide in 500 mL of water.[\[1\]](#)[\[4\]](#)
- Cool the solution in an ice-water bath.[\[1\]](#)

- While stirring, slowly add 65 g (0.5 mol) of hydrazine sulfate to the cold sodium hydroxide solution.[\[1\]](#)[\[4\]](#)

2. Acylation Reaction:

- Prepare a solution of 45 g (1.1 mol) of sodium hydroxide in 120 mL of water and place it in one dropping funnel.[\[1\]](#)[\[4\]](#)
- Place 145 g (1.03 mol) of freshly distilled benzoyl chloride in a second dropping funnel.[\[1\]](#)[\[4\]](#)
- While maintaining cooling with the ice-water bath and vigorous stirring, begin the slow, simultaneous addition of the benzoyl chloride and the sodium hydroxide solution to the hydrazine mixture.[\[1\]](#)[\[4\]](#)
- The addition of benzoyl chloride should take approximately 1.5 hours. The sodium hydroxide solution should be added slightly faster to maintain a basic environment.[\[1\]](#)[\[4\]](#)
- After the additions are complete, continue to stir the mixture for an additional 2 hours. A white precipitate of **N,N'-dibenzoylhydrazine** will form.[\[1\]](#)[\[4\]](#)

3. Work-up and Crude Product Isolation:

- Saturate the reaction mixture with carbon dioxide to precipitate any remaining product from the solution.[\[1\]](#)[\[4\]](#)
- Filter the crude product using suction filtration and press the solid thoroughly to remove as much liquid as possible.[\[1\]](#)[\[4\]](#)
- Grind the crude solid into a paste with 50% aqueous acetone.[\[1\]](#)[\[4\]](#)
- Filter the paste again with suction, wash the solid with water, and press it as dry as possible.[\[1\]](#)[\[4\]](#)

4. Purification by Recrystallization:

- Transfer the crude product to a suitable flask and add approximately 650 mL of glacial acetic acid.[\[1\]](#)[\[4\]](#)

- Heat the mixture to boiling to completely dissolve the solid.[4]
- Allow the solution to cool slowly to room temperature. The purified **N,N'-dibenzoylhydrazine** will separate as fine white needles.[1][4]
- Collect the purified crystals by suction filtration.[1]
- Wash the crystals with a small amount of cold water and dry them under reduced pressure on a water bath.[1][4]

Safety Precautions

- Benzoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. [1]
- Hydrazine sulfate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
- Sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.
- The reaction should be conducted in a fume hood.
- Glacial acetic acid is corrosive and has a strong odor; handle it in a fume hood.

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